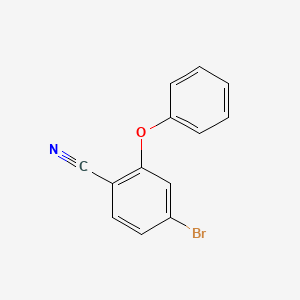
4-Bromo-2-phenoxybenzonitrile
概要
説明
4-Bromo-2-phenoxybenzonitrile is a chemical compound with the molecular formula C13H8BrNO . It is used as an intermediate in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenoxybenzonitrile consists of a benzonitrile group (a benzene ring attached to a nitrile group) that is substituted with a bromine atom at the 4-position and a phenoxy group at the 2-position . The molecular weight of this compound is 274.12 g/mol .Physical And Chemical Properties Analysis
4-Bromo-2-phenoxybenzonitrile is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Synthesis and Chemical Properties
The synthesis of brominated benzonitriles, including 4-Bromo-2-phenoxybenzonitrile, has been explored for their importance as intermediates in creating biologically active compounds. For instance, bromo-4-isobutyloxyphenyl carbothioamide, a compound related to febuxostat synthesis, demonstrates the significance of brominated nitriles in pharmaceutical development ((Wang et al., 2016)). Moreover, the study on the facile synthesis of 2-bromo-3-fluorobenzonitrile via the halodeboronation of aryl boronic acids showcases the chemical versatility and applicability of bromo-substituted benzonitriles in organic synthesis ((Szumigala et al., 2004)).
Environmental Degradation and Toxicology
The environmental degradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a closely related compound, has been thoroughly studied under various anaerobic conditions. These studies reveal that bromoxynil and its derivatives undergo anaerobic biodegradation, highlighting the ecological dynamics of such compounds ((Knight et al., 2003)). Additionally, the work by Desulfitobacterium chlororespirans on the dehalogenation of bromoxynil indicates microbial pathways capable of breaking down brominated herbicides, offering insights into bioremediation strategies ((Cupples et al., 2005)).
Material Science Applications
In material science, the study of 4-bromobenzonitrile's plastically deformable crystals presents an intriguing aspect of brominated aromatic nitriles' physical properties. These crystals exhibit unique mechanical flexibility, which could have implications in designing responsive materials ((Alimi et al., 2018)).
Safety And Hazards
The safety data sheet for 4-Bromo-2-phenoxybenzonitrile indicates that it causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust, vapors, mist, or gas, not getting the compound in eyes, on skin, or on clothing, and using personal protective equipment .
特性
IUPAC Name |
4-bromo-2-phenoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNRTXOZNBDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726414 | |
| Record name | 4-Bromo-2-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenoxybenzonitrile | |
CAS RN |
875664-25-8 | |
| Record name | 4-Bromo-2-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



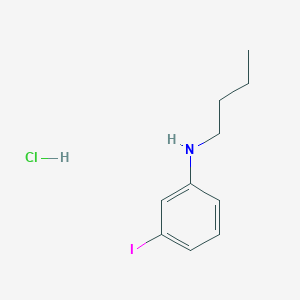
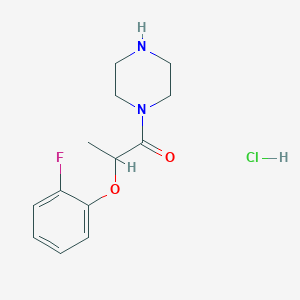
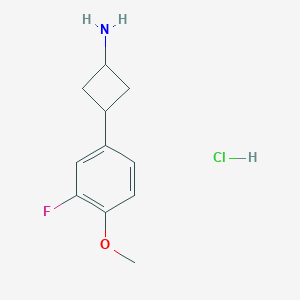
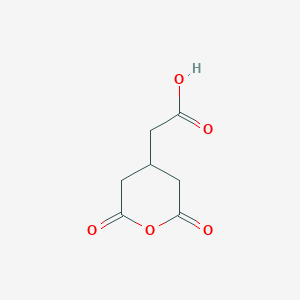
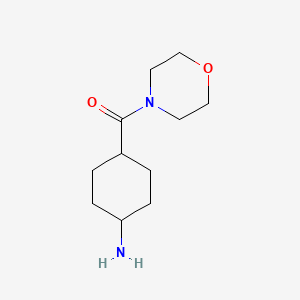

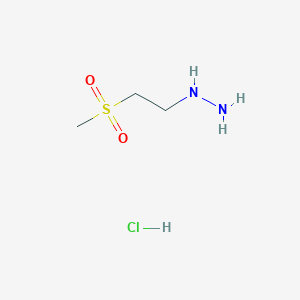
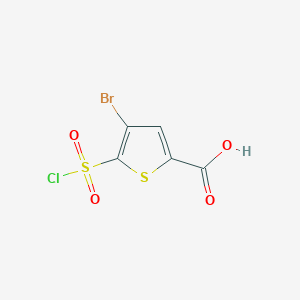
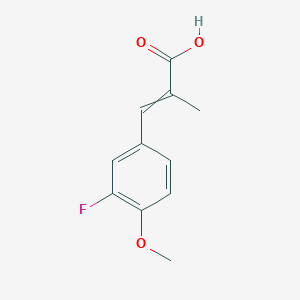
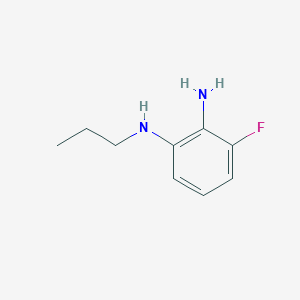
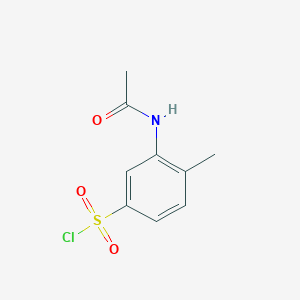
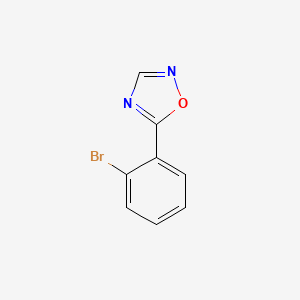
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)